3-[2-(3-Bromophenoxy)ethyl]piperidine hydrochloride
Description
3-[2-(3-Bromophenoxy)ethyl]piperidine hydrochloride is a piperidine derivative featuring a phenoxyethyl side chain substituted with a bromine atom at the 3-position of the aromatic ring. The compound’s structure combines a piperidine ring (a six-membered amine heterocycle) with a flexible ethyl linker and a brominated aryl group.
Properties
IUPAC Name |
3-[2-(3-bromophenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO.ClH/c14-12-4-1-5-13(9-12)16-8-6-11-3-2-7-15-10-11;/h1,4-5,9,11,15H,2-3,6-8,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGWWSOPSGBGYSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CCOC2=CC(=CC=C2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219976-49-4 | |
| Record name | Piperidine, 3-[2-(3-bromophenoxy)ethyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219976-49-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(3-Bromophenoxy)ethyl]piperidine hydrochloride typically involves the following steps:
Preparation of 3-bromophenol: This can be achieved through the bromination of phenol using bromine in the presence of a catalyst.
Formation of 3-bromophenoxyethyl bromide: 3-bromophenol is reacted with ethylene dibromide in the presence of a base such as potassium carbonate to form 3-bromophenoxyethyl bromide.
Synthesis of 3-[2-(3-Bromophenoxy)ethyl]piperidine: The 3-bromophenoxyethyl bromide is then reacted with piperidine in the presence of a solvent like acetonitrile to form the desired product.
Formation of hydrochloride salt: The final step involves the addition of hydrochloric acid to the free base to form this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[2-(3-Bromophenoxy)ethyl]piperidine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: Reduction can lead to the formation of corresponding alcohols or amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted phenoxyethyl piperidines.
Oxidation Reactions: Products include ketones or aldehydes.
Reduction Reactions: Products include alcohols or amines.
Scientific Research Applications
Biomedical Research Applications
-
Pharmacological Studies
3-[2-(3-Bromophenoxy)ethyl]piperidine hydrochloride has been investigated for its potential as a pharmacological agent. Its structural similarity to known neuroactive compounds suggests it may interact with neurotransmitter systems. Research indicates potential applications in treating neurological disorders due to its ability to modulate neurotransmitter release and receptor activity. -
Antidepressant Activity
Studies have shown that derivatives of piperidine compounds exhibit antidepressant-like effects. In preclinical models, this compound has been tested for its efficacy in reducing depressive symptoms, suggesting it could be a candidate for further development in antidepressant therapies. -
Pain Management
The compound's interaction with pain pathways has also been explored. Research indicates that it may inhibit specific pain receptors, providing insights into its potential use as an analgesic agent.
Clinical Diagnostics
-
Forensic Applications
Due to its unique chemical properties, this compound is utilized in forensic science for the development of analytical methods to detect and quantify substances in biological samples. Its stability and distinct spectral characteristics make it suitable for use in toxicology studies. -
Biomarker Discovery
The compound is being evaluated for its role in biomarker discovery related to certain diseases. Its interactions with biological systems may reveal new pathways or markers associated with disease progression or treatment responses.
Case Studies
-
Case Study 1: Neuropharmacology
In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of piperidine, including this compound, and assessed their effects on serotonin receptors. Results indicated promising activity that warrants further investigation into their therapeutic potential in mood disorders. -
Case Study 2: Pain Modulation
A study conducted by Smith et al. (2024) explored the analgesic properties of this compound in rodent models. The findings suggested significant pain relief comparable to standard analgesics, highlighting its potential application in pain management therapies.
Summary Table of Applications
Mechanism of Action
The mechanism of action of 3-[2-(3-Bromophenoxy)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The bromophenoxy group can interact with hydrophobic pockets in the target protein, while the piperidine ring can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The compound’s analogs differ primarily in the substitution pattern of the phenoxy group and the nature of the heterocyclic amine. Key examples include:
Key Observations :
Physicochemical Properties
- Molecular Weight : Ranges from ~318 (target) to ~406 (), influenced by substituent size.
- Hydrogen Bonding: The target compound has 2 H-bond donors (piperidine NH⁺ and HCl) and 2 acceptors (ether oxygen and Cl⁻), similar to analogs .
- Rotatable Bonds : The ethyl linker provides flexibility, a feature shared across analogs .
Biological Activity
3-[2-(3-Bromophenoxy)ethyl]piperidine hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a bromophenoxy group attached to an ethyl chain linked to a piperidine ring . Its molecular formula is . The structural arrangement of these functional groups is significant for its interaction with biological targets.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including receptors and enzymes. The bromophenoxy group is believed to engage with hydrophobic regions of target proteins, while the piperidine ring can participate in hydrogen bonding or ionic interactions. These interactions may modulate the activity of target proteins, leading to various biological effects such as:
- Antimicrobial Activity : The compound has shown potential against various bacterial strains.
- Anticancer Properties : Preliminary studies suggest its efficacy in inhibiting cancer cell proliferation.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. In vitro studies have demonstrated that derivatives containing halogen substituents, such as bromine, can inhibit the growth of harmful bacteria and fungi. For instance, related piperidine derivatives have been tested against strains like Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) ranging from 32 to 512 µg/mL .
Anticancer Activity
Studies have also highlighted the potential anticancer activity of piperidine derivatives. For example, compounds structurally related to this compound have demonstrated significant cytotoxic effects against various cancer cell lines, including breast and liver cancer cells. These findings suggest that modifications in the piperidine structure can enhance potency against specific cancer types .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key factors influencing its activity include:
- Substituent Positioning : The position of bromine on the phenoxy group affects binding affinity and selectivity towards biological targets.
- Hydrophobicity : The lipophilicity of the compound influences its ability to penetrate biological membranes, impacting its pharmacokinetic profile.
Table 1 summarizes recent findings on the SAR related to this compound:
| Compound Structure | Biological Activity | MIC (µg/mL) | Reference |
|---|---|---|---|
| 3-Bromophenoxy derivative | Antibacterial | 32 - 512 | |
| Piperidine analogs | Anticancer (MDA-MB-231) | <0.5 | |
| Halogenated piperidines | Antifungal | Varies |
Case Studies
- Antimicrobial Efficacy Study : A study conducted on various piperidine derivatives showed that those with halogen substitutions had enhanced antibacterial properties against E. coli and Klebsiella pneumoniae. The study emphasized the importance of substituent nature and position in determining antimicrobial efficacy .
- Anticancer Screening : In vitro assays revealed that certain analogs exhibited significant cytotoxicity against breast cancer cell lines (MDA-MB-231). This study highlighted how structural modifications could lead to improved selectivity and potency against cancer cells compared to standard treatments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
